![molecular formula C10H6Br2F3N3 B6361741 3,5-Dibromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole CAS No. 1240580-51-1](/img/structure/B6361741.png)

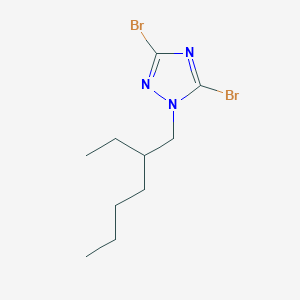

3,5-Dibromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3,5-Dibromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole” is a chemical compound with the molecular formula C10H6Br2F3N3 . It is not intended for human or veterinary use and is typically used for research purposes.

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, density, and molecular weight are mentioned in the available resources .Applications De Recherche Scientifique

Synthesis and Functionalization

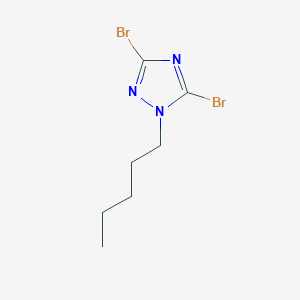

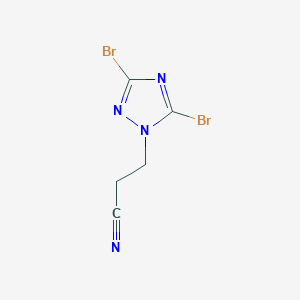

The synthesis of dibromo-triazoles, including compounds similar to "3,5-Dibromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole," and their subsequent functionalization are crucial for developing materials with significant biological activity and systemic properties. These compounds serve as important functional materials due to their high biological activity, low toxicity, and the ability to undergo further chemical transformations. For example, the synthesis of 3,5-Dibromo-4H-1,2,4-triazole from 1H-1,2,4-triazole using brominating agents demonstrates the compound's role as a versatile intermediate in organic synthesis (Yu et al., 2014).

Formation of Complex Heterocycles

Reactions involving dibromo-triazoles, such as "this compound," can lead to the formation of complex heterocyclic compounds. For instance, the reaction with NH-azoles can produce azolylmethyl derivatives, which are significant due to their potential applications in various fields, including pharmacology and agrochemistry (Khaliullin et al., 2014).

Antimicrobial Applications

Derivatives of triazoles, including those related to "this compound," have shown potential as antimicrobial agents. The design, synthesis, and characterization of new triazolyl pyrazole derivatives have demonstrated their ability to exhibit a broad spectrum of antimicrobial activities, indicating the compound's relevance in developing new antimicrobial agents (Bhat et al., 2016).

Mécanisme D'action

Target of Action

Triazole compounds are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific chemical structure .

Mode of Action

1,2,3-triazole derivatives are known to promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism

Biochemical Pathways

Given the potential proton conduction properties of 1,2,3-triazole derivatives , it’s plausible that this compound could influence pathways involving proton transport or pH regulation

Result of Action

The potential proton conduction properties of 1,2,3-triazole derivatives suggest that this compound could influence cellular processes involving proton transport or ph regulation .

Propriétés

IUPAC Name |

3,5-dibromo-1-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2F3N3/c11-8-16-9(12)18(17-8)5-6-2-1-3-7(4-6)10(13,14)15/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYWSZICGNTZLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=NC(=N2)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6361670.png)

amine hydrochloride](/img/structure/B6361692.png)

amine hydrochloride](/img/structure/B6361697.png)

![Butyl({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6361701.png)

amine hydrochloride](/img/structure/B6361703.png)

![1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6361716.png)

![4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B6361720.png)

![3,5-Dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361730.png)